N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
Description
N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a benzothiazole-based benzamide derivative featuring a 6-bromo substitution on the benzo[d]thiazole ring and a 4-(indolin-1-ylsulfonyl) group on the benzamide moiety. Its structural complexity arises from the integration of a sulfonamide linker and a heterocyclic indoline group, which may influence its solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3S2/c23-16-7-10-18-20(13-16)30-22(24-18)25-21(27)15-5-8-17(9-6-15)31(28,29)26-12-11-14-3-1-2-4-19(14)26/h1-10,13H,11-12H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQSEVOEKWQQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the bromination of benzo[d]thiazole. The brominated intermediate is then reacted with indoline-1-sulfonyl chloride under basic conditions to form the sulfonylated product. The final step involves the amidation of the sulfonylated intermediate with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The brominated benzothiazole moiety may interact with enzyme active sites or receptor binding pockets, while the indoline sulfonyl group could enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Piperazine/Morpholine Substitutions
Several benzothiazole-benzamide derivatives share the core scaffold but differ in substituents. For example:
- N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (Compound 11): Synthesized via a coupling reaction between 2-amino-6-bromobenzo[d]thiazole and a 4-(4-methylpiperazin-1-yl)benzoyl chloride intermediate. It was obtained as a white solid with a 55% yield. Unlike the target compound, it features a 4-methylpiperazine group instead of the indolinylsulfonyl moiety, which may enhance solubility due to the basic nitrogen in piperazine .
- Compounds 4d–4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): These derivatives exhibit pyridinyl and morpholinomethyl substituents, with melting points ranging from 120°C to 177°C. Their NMR and HRMS data confirm structural integrity, but their biological profiles remain underexplored compared to sulfonamide-containing analogues .
Table 1: Key Properties of Piperazine/Morpholine-Substituted Analogues
Derivatives with Aryl Boronic Acid Modifications
Suzuki coupling reactions have been employed to introduce aryl groups to the benzothiazole core:
- N-(6-(3-methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12a): Synthesized from Compound 11 via Pd-catalyzed cross-coupling with 3-methoxyphenylboronic acid (53% yield).
- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) : Shares a sulfamoyl group but lacks the indoline moiety. It demonstrated NF-κB activation in reporter assays, suggesting sulfonamide groups may modulate biological activity .
Sulfonamide/Sulfamoyl-Containing Analogues
Sulfonamide groups are critical for hydrogen bonding and enzyme interactions:
- N-(4-Pyridin-2-yl)thiazol-2-yl)-4-((2-azidoethoxy)triethyleneglycol)benzamide : Features a triethylene glycol spacer, improving aqueous solubility. Its synthesis involves hydrogenation and Pd/C catalysis, differing from the target compound’s synthetic route .
Table 2: Comparison of Sulfonamide/Sulfamoyl Derivatives
Antimicrobial Benzothiazole Derivatives
Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a–j) exhibit moderate activity against E. coli.
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic compound featuring a brominated benzothiazole moiety and an indoline sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula for this compound is C18H16BrN3O2S, with a molecular weight of approximately 426.31 g/mol. The compound's structure includes:
- A brominated benzothiazole core, which is known for its diverse biological activities.
- An indoline sulfonyl group , enhancing the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination of Benzothiazole : The starting material undergoes bromination to introduce the bromine atom.
- Reaction with Indoline-1-sulfonyl Chloride : The brominated intermediate reacts with indoline-1-sulfonyl chloride under basic conditions.
- Amidation : Finally, amidation occurs with 4-aminobenzamide to yield the target compound.
Antibacterial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antibacterial properties. In vitro studies have shown that compounds in this class can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
For instance, a related study reported a minimal inhibitory concentration (MIC) of 50 μg/mL for certain benzothiazole derivatives against tested organisms .
Antifungal and Antiprotozoal Activity
In addition to antibacterial properties, benzothiazole derivatives have demonstrated antifungal and antiprotozoal activities. Compounds similar to this compound have been effective against common fungal pathogens and protozoa, suggesting a broad spectrum of biological activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Studies have highlighted that certain benzothiazole derivatives exhibit significant anti-inflammatory effects in animal models. For example, compounds with similar structural features have shown up to 27.2% protection against carrageenan-induced edema in experimental settings .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Active Sites : The brominated benzothiazole moiety may interact with enzyme active sites or receptor binding pockets.
- Enhanced Binding Affinity : The indoline sulfonyl group could improve binding affinity and specificity towards these targets.
Further studies are necessary to elucidate the exact pathways involved in its biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-bromo-2-hydrazinylbenzo[d]thiazole | Lacks indoline sulfonyl group | Antibacterial |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Acetamide instead of sulfonamide | Moderate antibacterial |
| This compound | Unique combination of moieties | Broad-spectrum antibacterial, antifungal, anti-inflammatory |
This table illustrates the unique structural attributes and corresponding biological activities of related compounds compared to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
